N-(3-Carboxypropanoyl)-L-tryptophyl-L-tryptophan
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Carboxypropanoyl)-L-tryptophyl-L-tryptophan typically involves the acylation of L-tryptophan with 3-carboxypropanoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as high-performance liquid chromatography (HPLC) to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the purification process can be optimized using industrial-scale chromatography systems.
Chemical Reactions Analysis
Types of Reactions
N-(3-Carboxypropanoyl)-L-tryptophyl-L-tryptophan can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in the formation of various substituted derivatives .
Scientific Research Applications
N-(3-Carboxypropanoyl)-L-tryptophyl-L-tryptophan has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in biological processes and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects and interactions with biological targets.
Industry: Utilized in the production of specialized chemicals and materials
Mechanism of Action
The mechanism of action of N-(3-Carboxypropanoyl)-L-tryptophyl-L-tryptophan involves its interaction with specific molecular targets and pathways. The compound is known to target enzymes such as n-acetylornithine carbamoyltransferase and putative ornithine carbamoyltransferase. These interactions can modulate various biochemical pathways and exert specific effects on cellular processes .
Comparison with Similar Compounds
Similar Compounds
N-(3-Carboxypropanoyl)-L-norvaline: Another n-acyl-alpha amino acid with similar structural features.
N-(3-Carboxypropanoyl)-N-hydroxycadaverine: A compound with a similar acyl group but different amino acid backbone
Uniqueness
N-(3-Carboxypropanoyl)-L-tryptophyl-L-tryptophan is unique due to its specific combination of the tryptophan backbone with the 3-carboxypropanoyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
CAS No. |
73205-75-1 |
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Molecular Formula |
C26H26N4O6 |
Molecular Weight |
490.5 g/mol |
IUPAC Name |
4-[[(2S)-1-[[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C26H26N4O6/c31-23(9-10-24(32)33)29-21(11-15-13-27-19-7-3-1-5-17(15)19)25(34)30-22(26(35)36)12-16-14-28-20-8-4-2-6-18(16)20/h1-8,13-14,21-22,27-28H,9-12H2,(H,29,31)(H,30,34)(H,32,33)(H,35,36)/t21-,22-/m0/s1 |
InChI Key |
AYCXDBCLUPAREM-VXKWHMMOSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)O)NC(=O)CCC(=O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)O)NC(=O)CCC(=O)O |
Origin of Product |
United States |
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